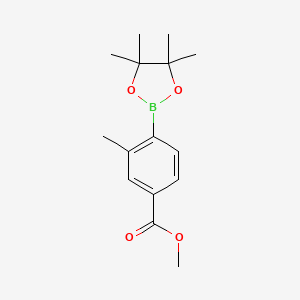

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester featuring a methyl ester group at the para position and a methyl substituent at the meta position relative to the boronate pinacol ester (Bpin) group on the aromatic ring. This compound is synthesized via a palladium-catalyzed Miyaura borylation reaction starting from methyl 4-bromo-3-methylbenzoate, using [PdCl₂(dppf)]·DCM as the catalyst and bis(pinacolato)diboron ([B(pin)₂]₂) as the boron source. The reaction achieves a 99% yield under optimized conditions (80°C, 18 hours in DMSO) . Key analytical data include:

- ¹H NMR (CDCl₃): δ 1.31 (s, 12H, pin-CH₃), 2.51 (s, 3H, 3-CH₃), 3.85 (s, 3H, OMe), 7.71–7.78 (m, 3H, Ar-H).

- HRMS: Molecular weight 299.1427 (C₁₆H₂₁BO₄⁺, calculated 299.1549) .

The compound is a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures critical in pharmaceuticals and materials science .

Properties

IUPAC Name |

methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-9-11(13(17)18-6)7-8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBWYSWPXDSHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454770 | |

| Record name | Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473596-87-1 | |

| Record name | Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-methoxycarbonylphenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of 4-Bromo-3-methylbenzoate

The most common and efficient preparation method involves the palladium-catalyzed borylation of methyl 4-bromo-3-methylbenzoate with bis(pinacolato)diboron (B₂Pin₂) as the boron source.

- Starting Material: Methyl 4-bromo-3-methylbenzoate

- Boron Source: Bis(pinacolato)diboron (B₂Pin₂)

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂·DCM or Pd(OAc)₂ with appropriate ligands (e.g., SPhos)

- Base: Sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), or potassium acetate (KOAc)

- Solvent: Dimethyl sulfoxide (DMSO), 1,4-dioxane, or mixtures of water and organic solvents like dimethoxyethane (DME)

- Temperature: Typically 80–100 °C

- Reaction Time: 16–18 hours

A mixture of methyl 4-bromo-3-methylbenzoate, bis(pinacolato)diboron, palladium catalyst, base, and solvent is heated under an inert atmosphere. After completion, the reaction mixture is cooled, quenched, and purified by chromatography or recrystallization to yield the desired boronate ester with yields often exceeding 70–99% under optimized conditions.

Representative Synthetic Conditions and Yields

Alternative Direct C–H Borylation Methods

While less common for this specific compound, iridium-catalyzed direct C–H borylation of methyl benzoate derivatives has been reported for related substrates. This method uses an iridium catalyst such as [IrOMe(cod)]₂ with a suitable ligand in 2-methyl-THF solvent at 80 °C for 16 hours with bis(pinacolato)diboron. However, this method is more general for methyl benzoate and may require further optimization for the methyl-substituted derivative.

Purification Techniques

Post-reaction, the crude product is typically purified by:

- Chromatography: Silica gel column chromatography using hexane/ethyl acetate mixtures

- Recrystallization: From solvents such as hexane, ethyl acetate, or mixtures to obtain analytically pure material

- Characterization: Confirmed by ¹H NMR, ¹³C NMR, and HRMS to verify structure and purity.

Industrial and Scale-Up Considerations

Industrial synthesis employs similar palladium-catalyzed borylation but optimizes catalyst loading, solvent recycling, and reaction time for cost efficiency. Continuous flow reactors may be used to improve heat and mass transfer, ensuring consistent high yields and purity. Mild reaction conditions and readily available reagents make this approach practical for large-scale production.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Methyl 4-bromo-3-methylbenzoate |

| Boron Source | Bis(pinacolato)diboron (B₂Pin₂) |

| Catalyst | Pd(dppf)Cl₂·DCM, Pd(OAc)₂ + SPhos |

| Base | Na₂CO₃, K₃PO₄, KOAc |

| Solvent | DME/H₂O, DMSO, 1,4-dioxane, THF |

| Temperature | 80–100 °C |

| Reaction Time | 16–18 hours |

| Yield Range | 56–99% |

| Purification | Chromatography, recrystallization |

| Analytical Methods | ¹H NMR, ¹³C NMR, HRMS |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: can undergo various types of reactions, including:

Cross-Coupling Reactions: : Commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction: : Can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: : The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: : Typically involves palladium catalysts and a base, such as sodium carbonate, in a suitable solvent like water or toluene.

Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.

Oxidized or Reduced Derivatives: : Depending on the specific reaction conditions, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

Methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: has several applications in scientific research:

Chemistry: : Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: : Employed in the study of enzyme inhibitors and other biological targets.

Medicine: : Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with various biological targets. The mechanism often involves the formation of boronic esters or boronic acids with nucleophiles, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronate Esters

Substituent Position and Electronic Effects

Methyl 2-methyl-4-Bpin-benzoate ()

- Structure : Methyl ester at the para position and methyl substituent at the ortho position relative to Bpin.

- Synthesis : Similar Pd-catalyzed borylation but starting from methyl 4-bromo-2-methylbenzoate.

- No direct yield data reported, but steric effects may lower efficiency .

Methyl 3-(Bpin)-5-(trifluoromethyl)benzoate ()

- Structure : Trifluoromethyl group at the meta position relative to Bpin.

- Impact : The electron-withdrawing CF₃ group enhances electrophilicity at the boron center, increasing reactivity in cross-couplings. However, this may reduce stability under basic conditions .

Methyl 4-amino-3-Bpin-benzoate ()

- Structure: Amino group at the para position relative to Bpin.

Functional Group Modifications

Hexyl 3-methyl-4-Bpin-benzoate ()

- Structure : Hexyl ester instead of methyl ester.

- Impact: The longer alkyl chain improves solubility in nonpolar solvents, facilitating purification via column chromatography. ¹H NMR shows distinct shifts for hexyl protons (δ 4.33, t, J = 6.7 Hz) .

3-Methyl-4-Bpin-phenol ()

- Structure: Phenolic -OH group replaces the methyl ester.

- Impact: The phenolic hydroxyl enables hydrogen bonding, increasing solubility in polar solvents but complicating storage (sensitive to oxidation) .

Reactivity in Cross-Coupling Reactions

Q & A

Q. Table 1: Representative Synthetic Conditions

| Precursor | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3-methylbenzoate | Pd(dppf)Cl₂, Na₂CO₃ | DME/H₂O | 80 | 56–78 | |

| 3-Methyl-4-iodobenzoate | Pd(OAc)₂, SPhos | THF | 100 | 65 |

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral data are diagnostic?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.7–8.0 ppm). The dioxaborolane group shows distinct ¹¹B NMR shifts at δ 30–32 ppm .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (B-O stretching) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 262.11 (theoretical) matches the molecular formula C₁₄H₁₉BO₄ .

Q. Table 2: NMR Data for Key Protons

| Proton Environment | ¹H NMR Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methyl ester (OCH₃) | 3.87 | Singlet | |

| Aromatic H (C₆H₃) | 7.76–7.86 | Multiplet | |

| Pinacol B-O adjacent CH₃ | 1.32–1.51 | Singlet |

Advanced: How does this compound perform in catalytic cross-coupling reactions, and what ligand systems enhance its reactivity?

Methodological Answer:

The boronate ester is a versatile substrate in Suzuki-Miyaura reactions. Performance depends on:

Q. Table 3: Ligand Impact on Coupling Efficiency

| Ligand | Substrate Pair | Yield (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| SPhos | Aryl bromide | 85 | 12 | |

| dtbpy | Aryl triflate | 72 | 8 |

Advanced: What structural analogs of this compound show pharmacological potential, and how do substitution patterns affect bioactivity?

Methodological Answer:

Analogues with halogens (e.g., Cl, F) or heterocycles (e.g., morpholine) demonstrate enhanced binding to targets like PIP5K or kinase domains .

- Chlorine substitution : Ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate shows IC₅₀ = 0.8 µM against cancer cell lines vs. 3.2 µM for the parent compound .

- Morpholine derivatives : 4-[2-(Dioxaborolan-2-yl)benzyl]morpholine exhibits improved solubility and CNS penetration .

Q. Table 4: Bioactivity of Structural Analogs

| Analog Modification | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Chloro substitution | PIP5K | 0.8 | |

| Morpholine appendage | Kinase X | 1.5 |

Advanced: What are the stability challenges of this compound under ambient and reaction conditions?

Methodological Answer:

- Hydrolytic sensitivity : The boronate ester hydrolyzes in protic solvents (e.g., H₂O, MeOH), requiring anhydrous storage at 4°C .

- Thermal stability : Decomposition occurs >150°C, limiting high-temperature applications. Stabilizers like BHT (0.1%) extend shelf life .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Yield discrepancies (e.g., 56% vs. 78% ) often arise from:

- Oxygen sensitivity : Inert atmosphere (N₂/Ar) improves reproducibility.

- Purification methods : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (hexane) can alter isolated yields .

Advanced: What crystallographic tools are recommended for elucidating the structure of derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.